molecular formula C17H18FN3O2S B5236252 1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide

1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide

Cat. No. B5236252
M. Wt: 347.4 g/mol
InChI Key: ZAIWKQZYROBMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promise in the treatment of various types of cancer. This compound selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell receptor signaling pathways. The inhibition of BTK activity has been shown to be effective in the treatment of various cancer types, including leukemia, lymphoma, and multiple myeloma.

Mechanism of Action

1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide selectively inhibits the activity of BTK, which is a key enzyme involved in the regulation of B-cell receptor signaling pathways. BTK plays a critical role in the survival and proliferation of cancer cells, and its inhibition has been shown to induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. This compound has been shown to inhibit BTK activity in cancer cells, leading to decreased cell proliferation and increased apoptosis. In addition, this compound has been shown to inhibit the growth of tumors in mouse models of cancer.

Advantages and Limitations for Lab Experiments

1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, this compound has been shown to be effective in a range of cancer cell lines, making it a useful tool for investigating the role of BTK in cancer. However, this compound has some limitations, including its potential toxicity and the need for further optimization to improve its potency and selectivity.

Future Directions

There are several future directions for the development of 1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide as a cancer treatment. One area of focus is the optimization of the compound to improve its potency and selectivity. In addition, further studies are needed to investigate the potential of this compound in combination with other cancer treatments, such as immunotherapy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiazole to form the key intermediate, which is subsequently acylated with piperidinecarboxylic acid to form this compound.

Scientific Research Applications

1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide has been the subject of numerous scientific studies, which have investigated its potential as a cancer treatment. In preclinical studies, this compound has been shown to exhibit potent anti-tumor activity against a range of cancer cell lines, including those resistant to other treatments. In addition, this compound has been shown to be effective in combination with other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

1-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c18-14-4-2-1-3-13(14)17-20-12(10-24-17)9-15(22)21-7-5-11(6-8-21)16(19)23/h1-4,10-11H,5-9H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIWKQZYROBMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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